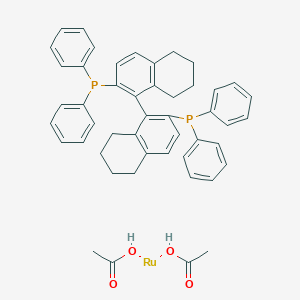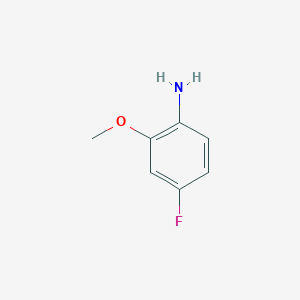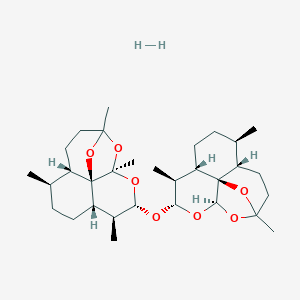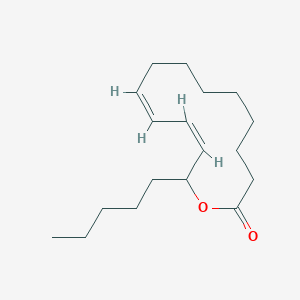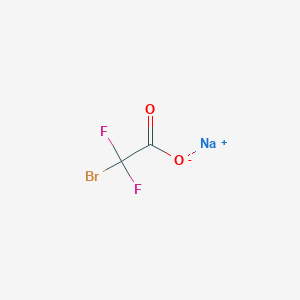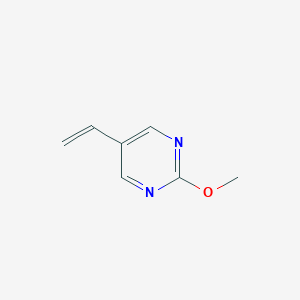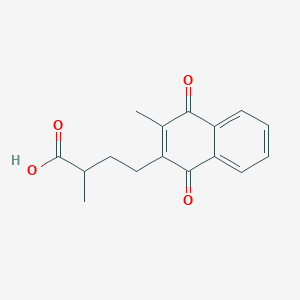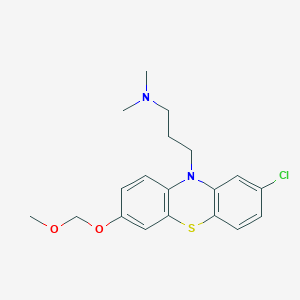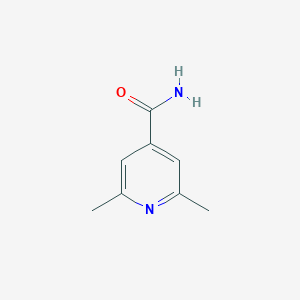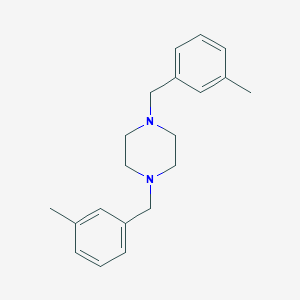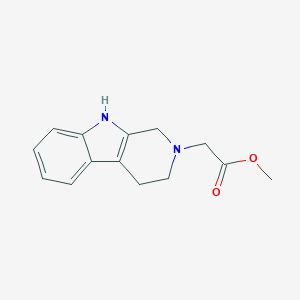![molecular formula C20H18FO2P B049315 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene CAS No. 114942-11-9](/img/structure/B49315.png)
1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl gallate is an ester formed from 1-octanol and gallic acid. It is commonly used as an antioxidant and preservative in various food products, cosmetics, and pharmaceuticals. As a food additive, it is recognized under the E number E311 . Octyl gallate appears as a white powder with a characteristic odor and is very slightly soluble in water but soluble in alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl gallate is synthesized through the esterification of gallic acid with 1-octanol. The reaction typically involves heating gallic acid and 1-octanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is refluxed until the esterification is complete, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of octyl gallate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: Octyl gallate can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: While reduction reactions are less common, octyl gallate can be reduced under specific conditions.
Substitution: Octyl gallate can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with octyl gallate under appropriate conditions.
Major Products Formed:
Oxidation: The major products include oxidized derivatives of octyl gallate.
Reduction: Reduced forms of octyl gallate.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl gallate has a wide range of applications in scientific research:
Mechanism of Action
Octyl gallate exerts its effects primarily through its antioxidant properties. It inhibits the release of reactive oxygen species and the formation of neutrophil extracellular traps. This modulation of oxidative stress and inflammation is crucial in its potential therapeutic applications . Additionally, octyl gallate can reduce ATP levels and induce apoptosis in certain cell types, further contributing to its biological effects .
Comparison with Similar Compounds
Gallic Acid: The parent compound of octyl gallate, known for its antioxidant properties.
Propyl Gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.
Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food and cosmetics.
Comparison:
Antioxidant Activity: Octyl gallate exhibits higher antioxidant activity compared to gallic acid due to its increased hydrophobicity, which enhances its ability to interact with lipid membranes.
Antibacterial Properties: Octyl gallate shows significant antibacterial activity against Helicobacter pylori, whereas gallic acid has a much higher minimum inhibitory concentration.
Properties
CAS No. |
114942-11-9 |
|---|---|
Molecular Formula |
C20H18FO2P |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
1-[3-[fluoro(methyl)phosphoryl]oxypropyl]pyrene |
InChI |
InChI=1S/C20H18FO2P/c1-24(21,22)23-13-3-6-14-7-8-17-10-9-15-4-2-5-16-11-12-18(14)20(17)19(15)16/h2,4-5,7-12H,3,6,13H2,1H3 |
InChI Key |
ARQZZHQIJJMAQX-UHFFFAOYSA-N |
SMILES |
CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Canonical SMILES |
CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Synonyms |
4-(1-pyrenyl)propyl methylphosphonofluoridate PyPMPF pyrenepropylmethylphosphonofluoridate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


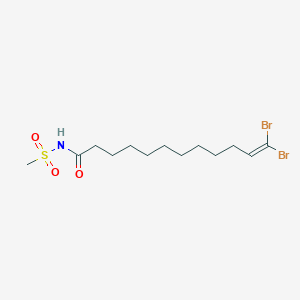
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
